5-(4-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features a five-membered isoxazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method employs the (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . These reactions are conducted under mild conditions, often in the presence of a base and a solvent such as ethanol or acetonitrile.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Metal-free synthetic routes are being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and sustainable approaches to synthesize the compound.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyridin-2-yl) thiophene-2-carboxamide: This compound shares a similar pyridine ring structure and exhibits antibacterial activity.
Pyridine derivatives: Various pyridine derivatives are known for their antimicrobial and antiviral activities.
Uniqueness
5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to its isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and other scientific research areas.
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-3-11-7(4-6)9-5-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14) |
InChI Key |
FXPGCUIIIFSUHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.